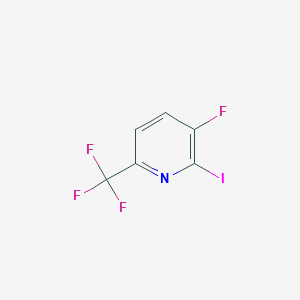
3-fluoro-2-iodo-6-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-2-iodo-6-(trifluoromethyl)pyridine is a fluorinated pyridine derivative with the molecular formula C6H2F4IN. This compound is characterized by the presence of iodine, fluorine, and trifluoromethyl groups attached to a pyridine ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-2-iodo-6-(trifluoromethyl)pyridine typically involves the introduction of iodine, fluorine, and trifluoromethyl groups onto a pyridine ring. One common method is the halogenation of fluorinated pyridines. For example, 2-fluoro-3-iodopyridine can be synthesized by reacting 2-fluoropyridine with iodine in the presence of a suitable catalyst . The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
3-fluoro-2-iodo-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine and fluorine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyridines, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
3-fluoro-2-iodo-6-(trifluoromethyl)pyridine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-fluoro-2-iodo-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms enhances its reactivity and ability to form strong interactions with biological molecules . The trifluoromethyl group contributes to its lipophilicity and metabolic stability, making it a valuable scaffold in drug design .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but lacks the iodine atom.
2-Iodo-6-(trifluoromethyl)pyridine: Similar but with different fluorine substitution pattern.
2-Trifluoromethyl-6-fluoropyridine: Contains trifluoromethyl and fluorine groups but no iodine.
Uniqueness
3-fluoro-2-iodo-6-(trifluoromethyl)pyridine is unique due to the presence of all three substituents (iodine, fluorine, and trifluoromethyl) on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various applications .
Propriétés
Numéro CAS |
1214359-56-4 |
|---|---|
Formule moléculaire |
C6H2F4IN |
Poids moléculaire |
290.98 g/mol |
Nom IUPAC |
3-fluoro-2-iodo-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C6H2F4IN/c7-3-1-2-4(6(8,9)10)12-5(3)11/h1-2H |
Clé InChI |
LZJFVDHGFZVVQM-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC(=C1F)I)C(F)(F)F |
SMILES canonique |
C1=CC(=NC(=C1F)I)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















